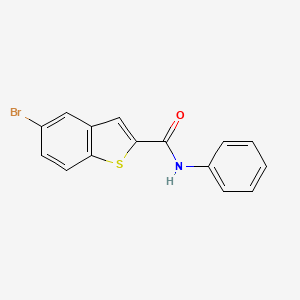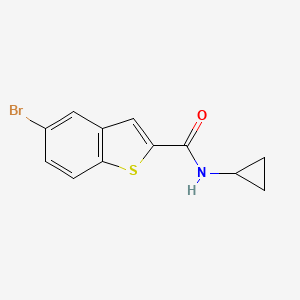
Farnesoic acid
Descripción general
Descripción
Farnesoic acid is a methyl-branched, trienoic fatty acid consisting of dodeca-2,6,10-trienoic acid having three methyl substituents at the 3-, 7- and 11-positions . It’s molecular formula is C15H24O2 .
Synthesis Analysis
This compound O-methyltransferase (FAMeT) is thought to be an important enzyme in the juvenile hormone biosynthetic pathway, catalyzing methylation of this compound (FA) to methyl farnesoate (MF) . All of the enzymes that make up the mevalonate pathway from acetyl-CoA to farnesyl diphosphate were found in at least one of the ticks studied .Molecular Structure Analysis
The molecular structure of this compound consists of a chain of 15 carbon atoms, with three double bonds and three methyl groups attached .Chemical Reactions Analysis
This compound is involved in the juvenile hormone biosynthetic pathway, where it is converted to methyl farnesoate by the enzyme this compound O-methyltransferase .Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 373.6±31.0 °C at 760 mmHg, and a flash point of 273.4±15.7 °C . It has a molar refractivity of 72.8±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 251.0±3.0 cm3 .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Properties
Farnesoic acid and its derivatives exhibit growth inhibitory activities against a range of bacteria and fungi. For instance, geranylgeranoic acid, a derivative of this compound, demonstrated potent antibacterial activity against strains such as Salmonella typhimurium, Proteus vulgaris, and Bacillus subtilis. Similarly, amide derivatives of this compound showed significant antifungal activity against pathogens like Aspergillus niger, Candida albicans, and Trichophyton sp. (Kim & Oh, 2002).
Regulation of Development and Morphogenesis
In Candida albicans, this compound inhibits the transition from budding yeast to filament formation, a process critical for the virulence of this pathogen. The mechanism involves the induction of CaPHO81, which plays a key role in inhibiting hyphal development, suggesting a potential pathway through which this compound exerts its regulatory effect on morphogenesis (Chung et al., 2010).
Role in Crustacean Metamorphosis and Reproduction
This compound is a precursor to methyl farnesoate, a compound crucial for metamorphosis and reproduction in crustaceans. The expression of this compound O-methyl transferase (FAmeT), which converts this compound into methyl farnesoate, varies across different developmental stages in mud crabs, indicating its importance in crustacean life cycle management. Higher levels of FAmeT RNA expression in pre-molt stages suggest a significant role in molting processes, reflecting the compound's impact on growth and development (Sunarti et al., 2016).
Inhibition of Hyphal Growth in Fungi
Further research on Candida albicans shows that this compound derivatives can regulate morphogenesis by inhibiting yeast cell growth and the yeast-to-hypha transition, highlighting the compound's potential in controlling fungal pathogenicity through manipulation of cellular growth forms (Kim et al., 2002).
Mecanismo De Acción
Target of Action
Farnesoic acid (FA) primarily targets the Candida albicans , a clinically important dimorphic fungus. It interacts with the Pho81 and Hot1 components of the phosphate starvation response signal transduction pathway . In crustaceans and insects, FA is involved in the juvenile hormone (JH) biosynthetic pathway, where it is converted to methyl farnesoate (MF) by the enzyme this compound O-methyltransferase (FAMeT) .
Mode of Action
FA acts as a quorum-sensing molecule in Candida albicans, preventing the yeast-to-mycelial conversion . It blocks mycelial development by inducing the expression of PHO81 via a previously unknown transcriptional activator of PHO81, CaHot1p . In crustaceans and insects, FA is methylated by FAMeT to produce MF, a critical step in the JH biosynthetic pathway .
Biochemical Pathways
FA is part of the mevalonate pathway (MVP), which is shared by most organisms and leads to the formation of farnesyl diphosphate (FPP), a precursor of JH . In Candida albicans, FA accumulation inhibits the yeast-to-mycelial morphologic transition . In crustaceans and insects, FA is a key intermediate in the JH biosynthetic pathway, being converted to MF by FAMeT .
Result of Action
In Candida albicans, the accumulation of FA prevents the yeast-to-mycelial conversion, thereby influencing the organism’s growth and virulence . In crustaceans and insects, the conversion of FA to MF by FAMeT is a crucial step in the production of JH, which regulates growth, development, metamorphosis, and reproduction .
Action Environment
The action of FA can be influenced by environmental factors. For instance, in Candida albicans, the yeast-to-mycelial morphologic transition, which FA inhibits, depends on the inoculum size of liquid cultures . In the context of crustaceans and insects, the role of FA in the JH biosynthetic pathway suggests that its action could be influenced by factors that affect hormone regulation, such as developmental stage and environmental cues .
Propiedades
IUPAC Name |
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)17/h7,9,11H,5-6,8,10H2,1-4H3,(H,16,17)/b13-9+,14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHFZYAELPOJIV-IJFRVEDASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC(=O)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/C(=O)O)/C)/C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315326 | |
| Record name | (E,E)-Farnesoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
462-11-3, 7548-13-2 | |
| Record name | (E,E)-Farnesoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=462-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E,E)-Farnesoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FARNESOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98SID9VM1V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]methanone](/img/structure/B3037096.png)
![5-(2,6-Dimethylmorpholino)-7-methyl-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B3037097.png)
![1-(4-Chlorophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B3037099.png)
![4-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]phenyl 4-methoxybenzenecarboxylate](/img/structure/B3037101.png)
![3-Chloro-7-[chloro(difluoro)methyl]-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B3037102.png)
![3-Bromo-7-[chloro(difluoro)methyl]-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B3037103.png)
![7-[chloro(difluoro)methyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B3037104.png)
![5-[Chloro(difluoro)methyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B3037108.png)

![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B3037111.png)

![4-({6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methyl)-2,6-dimethylmorpholine](/img/structure/B3037113.png)
![3-(benzylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B3037114.png)
![3-(4-Chlorophenyl)-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3037117.png)